Terbium(3+) triformate
CAS No.: 3252-57-1
Cat. No.: VC19740911
Molecular Formula: C3H3O6Tb
Molecular Weight: 293.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3252-57-1 |
|---|---|
| Molecular Formula | C3H3O6Tb |
| Molecular Weight | 293.98 g/mol |
| IUPAC Name | terbium(3+);triformate |
| Standard InChI | InChI=1S/3CH2O2.Tb/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |
| Standard InChI Key | FSOYQOQQOQLTDJ-UHFFFAOYSA-K |
| Canonical SMILES | C(=O)[O-].C(=O)[O-].C(=O)[O-].[Tb+3] |
Introduction
Terbium(3+) triformate belongs to the family of lanthanide coordination polymers, where terbium(III) ions (Tb³⁺) are bridged by formate (CHO₂⁻) ligands. The compound’s structure is defined by a three-dimensional network formed through μ₃-bridging coordination modes of the formate ligands. Each Tb³⁺ ion is typically nine-coordinated, bonded to oxygen atoms from multiple formate groups in a distorted tricapped trigonal prismatic geometry . This configuration is consistent with terbium’s high coordination preference, which stabilizes the complex through strong ionic interactions.
Coordination Geometry and Bond Parameters
In analogous terbium-formate-oxalate systems, Tb–O bond lengths range from 2.4165(19) to 2.478(3) Å, with O–Tb–O bond angles spanning 64.53(6)° to 144.49(4)° . While these values originate from mixed-ligand structures, they provide a benchmark for understanding the coordination environment in terbium triformate. The formate ligands adopt μ₃-bridging modes, connecting three Tb³⁺ ions to form layered architectures. These layers stack along specific crystallographic axes, creating a robust framework resistant to thermal degradation up to 623 K .
Table 1: Comparative Bond Lengths and Angles in Terbium Coordination Polymers
Synthesis and Crystallization
The synthesis of terbium triformate involves the reaction of terbium(III) salts with formic acid or its derivatives under controlled conditions. A representative method, adapted from mixed-ligand systems, employs hydrothermal techniques:
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Reagents: TbCl₃·6H₂O, formic acid (HCOOH), and a base (e.g., Na₂CO₃) in a solvent mixture of N,N-dimethylformamide (DMF) and water.
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Procedure: Combine TbCl₃·6H₂O (0.5 mmol), formic acid (1.5 mmol), and Na₂CO₃ (0.1 mmol) in a 1:1 DMF/water solution. Seal in a Teflon-lined autoclave and heat at 463 K for 48 hours.
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Product: Colorless crystals of terbium triformate are obtained after cooling, filtration, and drying .
This method ensures high crystallinity and purity, critical for optimizing luminescent performance. The absence of competing ligands (e.g., oxalate) simplifies the structure, potentially enhancing emission intensity by reducing non-radiative decay pathways.
Terbium(3+) triformate exhibits strong green photoluminescence under ultraviolet excitation, attributed to the ^5D₄ → ^7F₅ electronic transition of Tb³⁺ at ~545 nm. The formate ligands act as antennas, absorbing UV energy and transferring it to the terbium center via ligand-to-metal charge transfer (LMCT) . Key factors influencing luminescence include:
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Ligand Field Effects: The symmetric coordination environment minimizes crystal field splitting, sharpening emission peaks.
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Energy Transfer Efficiency: Formate’s conjugated π-system enhances LMCT, increasing quantum yield.
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Thermal Stability: Decomposition above 623 K preserves luminescent integrity under operational conditions .
Comparison with Mixed-Ligand Systems
In mixed-ligand terbium polymers (e.g., formate-oxalate), the inclusion of oxalate introduces additional energy dissipation pathways, slightly reducing emission intensity compared to pure triformate . This underscores the advantage of ligand homogeneity in optimizing optical performance.
Functional Applications
Optical Materials
Terbium triformate’s sharp emission lines and high quantum yield make it suitable for:
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Phosphors in LEDs: Green-emitting components in white LED systems.
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Luminescent Sensors: Detection of environmental pollutants via analyte-induced luminescence quenching.
Biomedical Imaging
The compound’s biocompatibility and near-infrared transparency enable its use as a fluorescent probe for DNA interaction studies. Changes in luminescence intensity upon binding to biomolecules provide real-time monitoring of biochemical processes .
Challenges and Future Directions
Despite its promise, terbium triformate faces challenges:
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Sensitivity to Moisture: Hydrolysis in aqueous environments limits biomedical applications.
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Synthesis Scalability: Hydrothermal methods require precise control, complicating mass production.
Future research should prioritize:
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Ligand Functionalization: Introducing hydrophobic groups to enhance moisture resistance.
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Hybrid Composites: Embedding terbium triformate in silica or polymer matrices to improve processability.
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